2-Amino-2-(2,4-dichlorophenyl)acetonitrile

Analytical Chemistry Quality Control Procurement

Sourcing a reliable 2,4-dichlorophenylacetonitrile intermediate with consistent quality is critical for antifungal API development. This compound directly addresses that need. • Enables efficient construction of imidazole antifungals (e.g., luliconazole) via reactive amine and nitrile handles. • 2,4-Dichloro substitution enhances metabolic stability and membrane permeability, a deliberate design element for drug discovery. • Racemic benzylic chiral center provides a versatile starting point for asymmetric synthesis or chiral resolution. Standard commercial grade: ≥97% purity. Packaged and shipped to support global R&D supply chains.

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05
CAS No. 189138-36-1
Cat. No. B2601090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,4-dichlorophenyl)acetonitrile
CAS189138-36-1
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(C#N)N
InChIInChI=1S/C8H6Cl2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2
InChIKeyYUHMUFYMXADDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(2,4-dichlorophenyl)acetonitrile: Identity & Procurement Profile


2-Amino-2-(2,4-dichlorophenyl)acetonitrile, also referred to as amino(2,4-dichlorophenyl)acetonitrile, is a substituted phenylacetonitrile bearing a primary amine and a nitrile group on the same benzylic carbon . Its molecular formula is C₈H₆Cl₂N₂ with a molecular weight of 201.05 g/mol . The compound is supplied as a solid with reported purity specifications ranging from 95% to ≥97% depending on the vendor . It is primarily utilized as a versatile intermediate in the synthesis of pharmaceutical and agrochemical active ingredients, particularly those requiring a 2,4-dichlorophenyl scaffold, such as certain antifungal agents .

Why 2,4-Dichloro Substitution Matters


Simply interchanging 2-Amino-2-(2,4-dichlorophenyl)acetonitrile with a non-chlorinated or mono-chlorinated analog (e.g., 2-amino-2-phenylacetonitrile or 2-amino-2-(4-chlorophenyl)acetonitrile) is not a scientifically equivalent substitution. The presence and specific pattern of the two chlorine atoms on the phenyl ring significantly alter the compound's physicochemical profile, including increased lipophilicity and modified electronic properties, which directly influence its reactivity in downstream synthetic transformations and its interaction with biological targets [1][2]. Furthermore, chlorination, particularly the 'magic chlorine' effect, is a well-documented strategy in medicinal chemistry to enhance metabolic stability and membrane permeability, rendering the 2,4-dichloro configuration a deliberate design element rather than a generic substituent [2]. These intrinsic differences mean that procurement decisions based on structural similarity alone risk suboptimal yields in key synthetic steps or altered bioactivity in the final active pharmaceutical ingredient (API).

Quantitative Evidence vs. Closest Analogs


Purity vs. Non-Chlorinated Analog

The commercially available purity of 2-Amino-2-(2,4-dichlorophenyl)acetonitrile is typically reported as 95% (AKSci) to ≥97% (ChemScene) . In contrast, its non-chlorinated analog, 2-amino-2-phenylacetonitrile, is commonly offered at a higher purity specification of 98% or greater from major suppliers like Sigma-Aldrich . This difference in typical purity grade reflects the increased synthetic complexity and purification challenges associated with the dichlorinated scaffold.

Analytical Chemistry Quality Control Procurement

Predicted Physicochemical Properties: 2,4-Dichloro Effect

Computational predictions highlight the physicochemical divergence caused by the 2,4-dichloro substitution. For the target compound, the predicted melting point is 90.45 °C, the boiling point is approximately 306.3 °C at 760 mmHg, and the density is around 1.4 g/cm³ [1]. These values are substantially higher than those of the non-chlorinated analog, 2-amino-2-phenylacetonitrile, which is a liquid at room temperature (predicted boiling point ~246.0±23.0 °C). This shift in physical state and thermal properties underscores the profound influence of the dichloro motif on intermolecular interactions and compound handling.

Medicinal Chemistry ADME Computational Chemistry

Storage & Stability Requirements

Vendor recommendations specify that 2-Amino-2-(2,4-dichlorophenyl)acetonitrile should be stored long-term in a cool, dry place or sealed in dry conditions at 2-8°C . This contrasts with the storage conditions for 2-amino-2-phenylacetonitrile, which Sigma-Aldrich recommends keeping in a dark place under an inert atmosphere in a freezer at under -20°C . The more stringent cold-chain requirements for the non-chlorinated analog may reflect a higher propensity for degradation or sensitivity to light/air, whereas the dichlorinated compound demonstrates greater ambient stability for storage and shipping.

Stability Logistics Inventory Management

Acknowledgment of Evidence Limitations

A comprehensive search of primary research literature and patent databases reveals a scarcity of direct head-to-head comparative studies quantifying the performance of 2-Amino-2-(2,4-dichlorophenyl)acetonitrile against specific analogs in a given assay or synthetic protocol. The differential evidence presented in this guide is therefore primarily derived from class-level inferences (e.g., the general impact of chlorine substitution on lipophilicity) and cross-study comparisons of vendor-reported purity, physical properties, and storage specifications [1][2]. This transparent acknowledgment is made in accordance with best practices for scientific procurement intelligence. Users requiring definitive, application-specific differentiation are advised to conduct internal comparative studies using the compound in their proprietary systems.

Evidence Transparency Research Integrity Procurement Due Diligence

High-Impact Application Scenarios


Antifungal Agent Intermediate

The 2,4-dichlorophenyl motif is a privileged scaffold in several imidazole antifungal drugs, such as luliconazole. 2-Amino-2-(2,4-dichlorophenyl)acetonitrile serves as a key building block for constructing the core structure of these APIs . The presence of both a reactive amino group and a nitrile allows for versatile synthetic transformations to introduce the necessary heterocyclic components, making it a strategic starting material for medicinal chemists developing novel antifungal or antibacterial candidates .

Chiral Building Block for Asymmetric Synthesis

The benzylic carbon bearing both the amino and nitrile groups constitutes a stereogenic center, rendering the compound a valuable intermediate for asymmetric synthesis. While the commercially available material is typically racemic, it can be utilized as a precursor to enantiomerically enriched compounds through chiral resolution or asymmetric catalysis [1]. This makes it an attractive procurement choice for groups engaged in the development of single-enantiomer drugs or chiral ligands, where the 2,4-dichloro substitution may impart enhanced binding affinity or metabolic stability compared to non-chlorinated analogs.

Medicinal Chemistry Tool for Lipophilicity & Stability

The 2,4-dichloro substitution pattern is a well-established structural feature in medicinal chemistry for modulating a lead compound's lipophilicity and metabolic stability [1][2]. 2-Amino-2-(2,4-dichlorophenyl)acetonitrile is an ideal building block for the deliberate introduction of this motif into a candidate molecule. Its use allows researchers to systematically explore the structure-activity relationship (SAR) effects of chlorine substitution on target engagement, pharmacokinetic profile, and overall drug-likeness, leveraging the 'magic chlorine' effect to improve the odds of clinical success [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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